Cas no 77-86-1 (Tris(hydroxymethyl)aminoethane)
Tris(hydroxymethyl)aminoethane Chemical and Physical Properties
Names and Identifiers
-
- Tris(hydroxymethyl)aminoethane
- 2-Amino-2-hydroxymethyl-1,3-propanediol
- TRIS
- Tromethamine
- Tromethane
- tris(hydroxyme.)aminomethane
- Trometamol
- tri(hydroxymethyl)methylamine
- Trihydroxymethyl Aminomethane
- Tris(hydroxymethyl)aminomethane
- trimethylaminomethane
- 2-Amino-2-(hydroxymethyl)-1,3-propanediol
- Tri(hydroxymethyl)aminomethane
- TRISMAT
- amino-2-(hydroxymethyl)-1,3-propanediol, 2-
- Trimethylolaminomethane
- Tris (hydroxymethyl) aminoethane
- Trisamine
- 2-Amino-2-(hydroxymethyl)propane-1,3-diol
- Tris buffer
- Trisaminol
- Trisamin
- Trispuffer
- Tutofusin tris
- Tris-steril
- 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-
- Tris Amino
- Aminotrimethylolmethane
- Aminotris(hydroxymethyl)methane
- Tris (hydroxymethyl)aminomethane
- tris hydroxymethyl aminomethane
- Tox21_111645
- NSC6365
- 1,1,1-tris(hydroxymethyl)methanamine
- Tox21_303167
- TROMETAMOL (EP MONOGRAPH)
- 2-amino-2-(hydroxyl-methyl)propane-1,3-diol
- tris (hydroxymethyl) methylamine
- Triladyl
- 2-(Hydroxymethyl)-2-amino-1,3-propanediol
- tris-amine
- Methylamine,1,1-tris(hydroxymethyl)-
- 1,1,1-Tris(hydroxymethyl)-methylamine
- NCGC00159412-02
- Tris-hydroxymethyl-aminomethan
- 2-amino-2-methylol-propane-1,3-diol
- Trometamole
- Tris(hydroxymethyl)methylamine
- DTXSID2023723
- Tromethamin
- Tris-Amino
- 2-(Hydroxymethyl)-2-amino-1, 3-propanediol
- Methylamine, 1,1,1-tris(hydroxymethyl)-
- Tris(hydroxymethyly)amino methane
- Tris-(hydroxymethyl)-aminomethane
- 2-Amino-2-hydroxymethylpropanediol
- NSC-65434
- Trometamolum
- THAM-E COMPONENT TROMETHAMINE
- NCGC00159412-04
- tris-(hydroxymethyl)methylamine
- trishydroxymethylmethylamine
- Tris(Hydroxymethyl)-Aminomethane
- Tromethanmin
- NCGC00159412-05
- MLS000028643
- AMINO (NH2) NARROW-PORE MEDIA-NORMAL PHASE
- Tris (hydroxymethyl)aminoethane
- tris(hydroxymethyl) aminomethane
- 2-amino-2-(hydroxymethyl) propane-1,3-diol
- propane, 2-amino-1,3-dihydroxy-2-hydroxymethyl-
- tris-(hydroxymethyl)-amino-methane
- Tromethamolum
- Methanamine, 1,1,1-tris(hydroxymethyl)-
- Methanamine,1,1-tris(hydroxymethyl)-
- [tris(hydroxymethyl)aminomethane]
- Tris(hydroxymethyl)methanamine
- HMS3885H09
- tris (hydroxymethyl) aminomethane
- 2-Amino-2-methylol-1,3-propanediol
- Tox21_111645_1
- Tris-hydroxymethylaminomethane
- 1, 2-amino-2-(hydroxymethyl)-
- 2-amino-2-[hydroxymethyl]-1,3-propandiol
- Tris buffertris-hydroxymethyl-aminomethan
- tris-hydroxymethyl-methylamine
- 1,1,1-tris(hydroxymethyl)methylamine
- trishydroxymethyl aminomethane
- TROMETHAMINE COMPONENT OF THAM-E
- Methanamine, 1, 1,1-tris(hydroxymethyl)-
- tris(hydroxymethyl)amino methane
- 2-Amino-2-(hydroxymethyl)-propane-1,3-diol
- Aminotri(hydroxymethyl)methane
-
- MDL: MFCD00004679
- Inchi: 1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
- InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
- SMILES: OCC(CO)(CO)N
- BRN: 741883
Computed Properties
- Exact Mass: 121.07400
- Monoisotopic Mass: 121.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 54
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.7
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -2.9
Experimental Properties
- Color/Form: White crystals or powders
- Density: 1,353 g/cm3
- Melting Point: 167-172 °C (lit.)
- Boiling Point: 219-220 °C/10 mmHg(lit.)
- Flash Point: 219-220°C/10mm
- Refractive Index: 1.4170 (estimate)
- PH: 10.5-12.0(4 m in water, 25 °C)
- Solubility: H2O: 4 M at 20 °C, clear, colorless
- Water Partition Coefficient: 550G/L(25ºC)
- Stability/Shelf Life: Stable. Incompatible with bases, strong oxidizing agents. Protect from moisture.
- PSA: 86.71000
- LogP: -1.63890
- Merck: 9772
- Sensitiveness: Hygroscopic
- pka: 8.1(at 25℃)
- Solubility: Soluble in ethanol and water, slightly soluble in ethyl acetate, benzene, insoluble in ether, carbon tetrachloride.
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
Tris(hydroxymethyl)aminoethane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36-S37/39
- FLUKA BRAND F CODES:3
- RTECS:TY2900000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:20-25°C
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
Tris(hydroxymethyl)aminoethane Customs Data
- HS CODE:29221980
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Tris(hydroxymethyl)aminoethane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T822117-2.5kg |
Tris(hydroxymethyl)aminomethane |
77-86-1 | ACS,≥99.8% | 2.5kg |
¥1,566.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M854496-2.5L |
0.5M Tris-HCl |
77-86-1 | pH 6.8 | 2.5L |
916.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M854495-2.5L |
1.5M Tris-HCl |
77-86-1 | pH 8.8 | 2.5L |
810.00 | 2021-05-17 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0766510235- 100g |
Tris(hydroxymethyl)aminoethane |
77-86-1 | 99.5% | 100g |
¥ 105.9 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0766510223- 500g |
Tris(hydroxymethyl)aminoethane |
77-86-1 | 99.5% | 500g |
¥ 317.6 | 2021-05-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1024080083 |
Tris(hydroxymethyl)aminoethane |
77-86-1 | volumetric standard, secondary reference material for acidimetry, traceable to NIST Standard Reference Material (SRM) Certipur | 80G |
1602.8 | 2021-05-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1024080080 |
Tris(hydroxymethyl)aminoethane |
77-86-1 | volumetric standard, secondary reference material for acidimetry, traceable to NIST Standard Reference Material (SRM) Certipur | 80G |
1637.12 | 2021-05-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 93440-50G |
Tris(hydroxymethyl)aminoethane |
77-86-1 | >99.5% | 50g |
¥5169.39 | 2024-12-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1347-1G |
Tris Base |
77-86-1 | 1g |
¥1399.27 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T2550000 |
Tris(hydroxymethyl)aminoethane |
77-86-1 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 |
Tris(hydroxymethyl)aminoethane Production Method
Production Method 1
Production Method 2
2.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Production Method 3
2.1 Solvents: Acetone , Water
Production Method 4
1.2 10 °C; 2 h, 10 °C → 25 °C
1.3 Solvents: Water ; 25 °C → 40 °C
2.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile , Water ; 1 h, 20 °C
2.2 Catalysts: Cuprous iodide ; 18 h, 20 °C → 75 °C
3.1 Reagents: Tetraethylammonium iodide , Tripotassium phosphate Solvents: Acetonitrile , Dichloromethane ; 21 h, 40 - 45 °C
4.1 Solvents: Acetone , Water
Production Method 5
1.2 5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen bromide Solvents: Water ; 45 °C; 3 h, 45 °C → 21 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; rt → 10 °C; 3 h, 10 °C
2.2 10 °C; 2 h, 10 °C → 25 °C
2.3 Solvents: Water ; 25 °C → 40 °C
3.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile , Water ; 1 h, 20 °C
3.2 Catalysts: Cuprous iodide ; 18 h, 20 °C → 75 °C
4.1 Reagents: Tetraethylammonium iodide , Tripotassium phosphate Solvents: Acetonitrile , Dichloromethane ; 21 h, 40 - 45 °C
5.1 Solvents: Acetone , Water
Production Method 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
3.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
3.2 Reagents: Lithium bromide
4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
5.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Production Method 7
Production Method 8
Production Method 9
Production Method 10
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Production Method 11
1.2 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Production Method 12
1.2 -
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Production Method 13
2.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
2.2 Reagents: Lithium bromide
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
4.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Production Method 14
1.2 -
2.1 Reagents: Chlorosulfonic acid
2.2 -
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
4.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Production Method 15
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ; 80 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane , Nitromethane ; 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C
3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
4.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
4.2 Reagents: Lithium bromide
5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
6.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Production Method 16
1.2 Reagents: Triethylamine ; 30 min, 20 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; 2 h, 20 °C
2.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane , Water ; 24 h, 25 °C; 25 °C → 0 °C
2.2 Reagents: Disodium sulfide Solvents: Water ; 0 °C
2.3 Reagents: Tripotassium phosphate , Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ; 3 h, 20 °C; 20 °C → 50 °C; 2 h, 50 °C
2.4 Reagents: Sodium hydroxide Solvents: Isopropanol ; 50 °C → 80 °C; 12 h, 80 °C
2.5 Reagents: Hydrochloric acid Solvents: Isopropanol ; 30 min, 50 °C; 2 h, 50 °C → 5 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane , Nitromethane ; 20 min, 0 °C
3.2 5 h, 0 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrogen bromide Solvents: Water ; 45 °C; 3 h, 45 °C → 21 °C
4.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; rt → 10 °C; 3 h, 10 °C
4.2 10 °C; 2 h, 10 °C → 25 °C
4.3 Solvents: Water ; 25 °C → 40 °C
5.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile , Water ; 1 h, 20 °C
5.2 Catalysts: Cuprous iodide ; 18 h, 20 °C → 75 °C
6.1 Reagents: Tetraethylammonium iodide , Tripotassium phosphate Solvents: Acetonitrile , Dichloromethane ; 21 h, 40 - 45 °C
7.1 Solvents: Acetone , Water
Tris(hydroxymethyl)aminoethane Raw materials
- Chloroiodomethane
- ditert-butyl hydrogen phosphate;potassium salt
- fosfomycin sodium
- 3-Methyl-1H-1,2,4-triazole
- 1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo2,3-cpyridin-3-yl)ethane-1,2-dione
- 1-benzoylpiperazine hydrochloride
- Tris(hydroxymethyl)aminoethane
- 1H-Pyrrolo[2,3-c]pyridine, 4-methoxy-1-(phenylsulfonyl)-, 6-oxide
- 4H-Pyrrolo[2,3-c]pyridin-4-one, 1,5,6,7-tetrahydro-6-[(4-methylphenyl)sulfonyl]-1-(phenylsulfonyl)-
- 1-Benzoylpiperazine
- 7-bromo-4-methoxy-1h-pyrrolo[2,3-c]pyridine
- 1-phenylethan-1-amine
- 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid
- Di-tert-butyl Chloromethyl Phosphate
- Methyl Chloroglyoxylate
- lithium 3-(2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-ide
- Phosphoric acid, [3-[(4-benzoyl-1-piperazinyl)oxoacetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl]methyl bis(1,1-dimethylethyl) ester (9CI)
- 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoaceticacid
- Potassium bromide
Tris(hydroxymethyl)aminoethane Preparation Products
Tris(hydroxymethyl)aminoethane Suppliers
Tris(hydroxymethyl)aminoethane Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on Tris(hydroxymethyl)aminoethane
Tris(hydroxymethyl)aminoethane (77-86-1) in Biomedical Research Applications
Tris(hydroxymethyl)aminoethane (CAS 77-86-1), commonly abbreviated as Tris, is a pivotal compound in modern biomedical research due to its versatile buffering properties. With a pKa of 8.06 at 25°C, it is widely employed to maintain physiological pH ranges (7.0–9.0) in cell culture media, protein purification, and molecular diagnostics. Recent studies highlight its role in stabilizing enzymes like Taq polymerase during PCR, critical for COVID-19 testing workflows. Researchers also leverage Tris-based buffers in cryopreservation to protect cellular integrity, aligning with growing demand for biobanking solutions. Its low toxicity profile (LD50 >5g/kg in rodents) further supports its use in drug formulation, particularly for biologics requiring pH-sensitive delivery systems.
Tris (77-86-1) as a Key Reagent in Drug Development
The pharmaceutical industry extensively utilizes Tris (77-86-1) in small-molecule synthesis and biologic manufacturing. As a tertiary amine, it facilitates nucleophilic reactions in API production while minimizing side products. In monoclonal antibody (mAb) purification, Tris-HCl buffers (pH 7.4–8.5) optimize affinity chromatography resin performance, achieving >95% purity in FDA-approved therapies like trastuzumab. Emerging applications include its use as a counterion in mRNA-LNP vaccines, where Tris-acetate buffers enhance nucleic acid stability. A 2023 Nature Biotechnology study demonstrated Tris-modified lipid nanoparticles improved mRNA delivery efficiency by 40% compared to phosphate buffers, addressing a key challenge in personalized cancer vaccines.
Safety and Regulatory Status of Tris(hydroxymethyl)aminoethane (77-86-1)
With increasing scrutiny on excipient safety, Tris (77-86-1) maintains GRAS (Generally Recognized As Safe) status under FDA 21CFR184. Directives like USP-NF and EP 10.0 certify its use in parenteral formulations up to 50mM concentrations. Occupational exposure limits (8-hour TWA 10mg/m³ per NIOSH) reflect its mild irritancy profile, though recent green chemistry initiatives promote closed-system processing. Environmental studies show >98% biodegradability within 28 days (OECD 301B), positioning it favorably against alternative buffers like HEPES in sustainable pharma strategies. Current ICH Q3D guidelines classify Tris as a low-risk element for metal impurities, crucial for biologic drug compliance.
Innovative Formulations Using Tris (77-86-1) in Targeted Therapies
Cutting-edge research exploits Tris (77-86-1)'s molecular structure for stimuli-responsive drug release systems. pH-sensitive Tris-acrylate hydrogels demonstrate controlled doxorubicin release at tumor sites (pH 6.5–7.0) while remaining stable in blood (pH 7.4). In gene therapy, Tris-EDTA buffers preserve AAV vector potency during lyophilization—a breakthrough documented in 2024 Science Translational Medicine. The compound's hydroxyl groups also enable covalent conjugation with ADC linkers, as seen in Phase III trials for HER2-positive breast cancer treatments. These advancements align with market projections forecasting 12.7% CAGR for Tris-based pharmaceutical buffers through 2030 (Grand View Research).
Comparative Analysis: Tris (77-86-1) vs Alternative Buffering Agents
While competing buffers like HEPES and MOPS gain traction, Tris (77-86-1) retains dominance in diagnostic assay manufacturing due to cost-effectiveness (60% lower than HEPES) and temperature stability. Benchmark studies reveal Tris buffers maintain ±0.05 pH unit variance across 4–37°C, outperforming bicarbonate in point-of-care testing devices. However, its pH sensitivity to CO₂ mandates careful handling in cell therapy applications—a limitation addressed by novel Tris-carbonate blends. The compound's negligible UV absorbance below 260nm makes it ideal for NGS library prep, with Illumina® protocols specifically recommending Tris-HCl for DNA fragmentation steps.
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